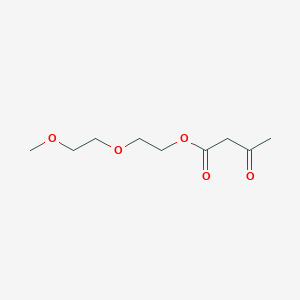

2-(2-Methoxyethoxy)ethyl 3-oxobutanoate

説明

Structure

3D Structure

特性

CAS番号 |

52326-05-3 |

|---|---|

分子式 |

C9H16O5 |

分子量 |

204.22 g/mol |

IUPAC名 |

2-(2-methoxyethoxy)ethyl 3-oxobutanoate |

InChI |

InChI=1S/C9H16O5/c1-8(10)7-9(11)14-6-5-13-4-3-12-2/h3-7H2,1-2H3 |

InChIキー |

GWVQBFQJAVXIIX-UHFFFAOYSA-N |

正規SMILES |

CC(=O)CC(=O)OCCOCCOC |

製品の起源 |

United States |

Advanced Synthetic Methodologies for 2 2 Methoxyethoxy Ethyl 3 Oxobutanoate

Esterification Reactions for the Formation of the 3-Oxobutanoate Moiety

Esterification and transesterification are fundamental methods for synthesizing 2-(2-Methoxyethoxy)ethyl 3-oxobutanoate. These reactions involve the coupling of an alcohol, in this case, 2-(2-methoxyethoxy)ethanol (B87266), with a 3-oxobutanoic acid precursor. Common precursors include other alkyl 3-oxobutanoates (e.g., ethyl acetoacetate) in transesterification reactions, or diketene (B1670635), which reacts directly with the alcohol. nih.gov The selection of the catalytic system is crucial for achieving high yield and selectivity. nih.govnih.gov

Catalytic Systems in Esterification of 3-Oxobutanoic Acid Precursors with 2-(2-Methoxyethoxy)ethanol

The transesterification of simple acetoacetates, such as ethyl or methyl acetoacetate (B1235776), with 2-(2-methoxyethoxy)ethanol is a key synthetic route. The efficiency of this equilibrium-driven process is highly dependent on the catalyst employed. nih.gov A wide array of catalysts have been developed for this purpose, ranging from Lewis acids and organic bases to enzymes and heterogeneous catalysts. nih.govbohrium.com

Lewis acids like boron-based catalysts (e.g., boric acid, methylboronic acid, and boron trifluoride etherate) are effective due to the vacant p-orbital on the boron atom, which can activate the carbonyl group of the ester. nih.govresearchgate.net For instance, silica-supported boric acid has been demonstrated as an efficient and recyclable heterogeneous catalyst for the transesterification of β-keto esters with various alcohols under solvent-free conditions. nih.gov Another approach involves the use of acid catalysts, such as sulfuric acid, for the continuous reaction of diketene with lower aliphatic alcohols to produce acetoacetic esters in high yields. google.com

Enzymatic catalysis, particularly using lipases like Candida antarctica lipase (B570770) B (CALB), offers a green chemistry approach. Lipases can catalyze the reaction at lower temperatures and often without the need for organic solvents. bohrium.com Amine catalysts, such as 4-(dimethylamino)pyridine (4-DMAP) and triethylamine, have also been historically used to promote these transformations. bohrium.com

The table below summarizes various catalytic systems applicable to the synthesis of β-keto esters via transesterification.

| Catalyst System | Precursor | Alcohol Type | Key Advantages |

| Boric Acid (H₃BO₃) on Silica (B1680970) | Ethyl Acetoacetate | Primary, Secondary | Environmentally benign, high yields, recyclable catalyst. nih.gov |

| Methylboronic Acid | Ethyl Acetoacetate | Primary, Secondary, Tertiary | Mild conditions, reusable catalyst. nih.gov |

| Boron Trifluoride Etherate (BF₃·OEt₂) | Methyl Acetoacetate | Various structures | Facile and selective, good to excellent yields. researchgate.net |

| Lipases (e.g., CALB) | Ethyl/tert-Butyl Acetoacetate | Primary, Secondary | Mild temperatures, solvent-free options, high stereoselectivity. bohrium.com |

| Sulfuric Acid (H₂SO₄) | Diketene | Lower Aliphatic | Continuous process, high yields. google.com |

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

To maximize the yield and selectivity of this compound synthesis, several reaction parameters must be carefully optimized. These include temperature, catalyst loading, reactant molar ratio, and the removal of byproducts. nih.govscholarsresearchlibrary.com

Temperature: The reaction temperature significantly influences the rate of esterification. For instance, in the transesterification of methyl acetoacetate with benzyl (B1604629) alcohol catalyzed by silica-supported boric acid, increasing the temperature from 60 °C to 100 °C dramatically increased the product yield. nih.gov However, for thermally sensitive β-keto acids, which are prone to decarboxylation, milder conditions are necessary. nih.gov

Catalyst Loading: The amount of catalyst is a critical factor. In the aforementioned silica-boric acid system, increasing the catalyst amount from 20 mg to 50 mg resulted in a yield increase from 45% to 91%. nih.gov Similarly, studies on ceria-loaded zeolites for transesterification showed that increasing catalyst concentration enhances reaction rates by providing more active sites. scholarsresearchlibrary.com

Reactant Ratio and Byproduct Removal: Transesterification is an equilibrium process. nih.gov To drive the reaction towards the desired product, an excess of one reactant, typically the alcohol (2-(2-methoxyethoxy)ethanol), is used. Alternatively, the removal of the alcohol byproduct (e.g., ethanol (B145695) when starting from ethyl acetoacetate) can shift the equilibrium. This is often achieved by distillation or the use of molecular sieves. nih.govresearchgate.net Research has shown that using molecular sieves to remove ethanol can lead to high yields even without a catalyst. researchgate.net

The following table presents optimized conditions from a model transesterification reaction.

| Parameter | Condition | Outcome | Reference |

| Temperature | 100 °C | 95% Yield | nih.gov |

| Catalyst Loading (SiO₂–H₃BO₃) | 50 mg | 91% Yield | nih.gov |

| Reactant Molar Ratio (Ester:Alcohol) | 1:1.1 | Increased Yield to 95% | nih.gov |

| Solvent | Solvent-free | Environmentally friendly, high efficiency | nih.gov |

Nucleophilic Substitution Approaches to Introduce the 2-(2-Methoxyethoxy)ethyl Group

A classic and versatile strategy for forming α-substituted ketones and esters is the acetoacetic ester synthesis. libretexts.orgmasterorganicchemistry.com This method can be adapted to synthesize this compound by reacting an enolate of a simple acetoacetate with an appropriate alkylating agent. pressbooks.pub

Exploration of Alkylating Agents and Reaction Conditions

The core of this method involves a two-step process: enolate formation followed by alkylation. libretexts.org

Enolate Formation: A starting material, typically ethyl acetoacetate, is treated with a suitable base to deprotonate the α-carbon, which is acidic (pKa ≈ 10-11) due to its position between two carbonyl groups. askthenerd.comlibretexts.org Common bases include sodium ethoxide (NaOEt) in ethanol. The base should be strong enough to quantitatively form the enolate. askthenerd.com

Alkylation: The resulting nucleophilic enolate ion is then reacted with an electrophilic alkylating agent. For the synthesis of the target compound, an appropriate agent would be 2-(2-methoxyethoxy)ethyl halide (e.g., 1-bromo-2-(2-methoxyethoxy)ethane) or a similar substrate with a good leaving group (e.g., tosylate). The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. libretexts.orgpressbooks.pub

The success of the SN2 reaction is contingent on the nature of the alkylating agent. Primary and secondary alkyl halides are preferred, as tertiary halides tend to undergo elimination reactions. libretexts.orglibretexts.org The reaction is typically performed by refluxing the enolate solution with the alkyl halide. tcd.ie

| Step | Reagent | Purpose | Mechanism |

| 1. Deprotonation | Sodium Ethoxide (NaOEt) | Formation of a resonance-stabilized enolate | Acid-Base Reaction |

| 2. Alkylation | 2-(2-methoxyethoxy)ethyl bromide | Introduction of the ether side chain | SN2 Reaction |

Regioselective Considerations in Substitution Reactions

A key aspect of the acetoacetic ester synthesis is its regioselectivity. The α-carbon of the acetoacetate is significantly more acidic than the γ-carbon (the methyl group). wikipedia.org Deprotonation occurs almost exclusively at the α-carbon, leading to the formation of a single major enolate. libretexts.orgmasterorganicchemistry.com This ensures that the subsequent alkylation also occurs selectively at this position, preventing the formation of isomeric byproducts. libretexts.org

While ethyl acetoacetate can be deprotonated a second time at the γ-position using a very strong base like butyl lithium (BuLi), the standard conditions using an alkoxide base ensure mono-alkylation at the α-position. wikipedia.org This high degree of regioselectivity is a major advantage of the acetoacetic ester synthesis, allowing for the clean formation of α-substituted β-keto esters. masterorganicchemistry.com

Multi-Component Reactions for Direct Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, represent a highly efficient approach in synthetic chemistry. While specific MCRs for the direct synthesis of simple β-keto esters like this compound are not extensively documented, the principles of MCRs can be applied to create more complex molecules derived from β-keto esters. For instance, the Biginelli reaction, a well-known MCR, utilizes a β-keto ester (such as ethyl acetoacetate), an aldehyde, and urea (B33335) to synthesize dihydropyrimidinones. Conceptually, a novel MCR could be designed that brings together a diketene equivalent, an alcohol like 2-(2-methoxyethoxy)ethanol, and another component in a one-pot synthesis, though such a specific application for this target molecule is not yet established in the literature.

Chemo-Enzymatic Synthesis Routes for this compound

Chemo-enzymatic synthesis combines the precision of enzymatic catalysis with traditional chemical reactions to create efficient and selective synthetic pathways. For this compound, this often involves the enzymatic transesterification of a readily available acetoacetate ester with 2-(2-methoxyethoxy)ethanol.

Biocatalytic Approaches for Ester Formation and Modification

The primary biocatalytic route for synthesizing this compound is through transesterification, also referred to as alcoholysis. In this reaction, an acyl group is transferred from an ester (the acyl donor) to an alcohol. For the synthesis of the target compound, a common approach is the reaction between an alkyl acetoacetate, such as ethyl acetoacetate, and 2-(2-methoxyethoxy)ethanol, catalyzed by a lipase.

Lipases (EC 3.1.1.3) are a class of enzymes that naturally catalyze the hydrolysis of fats and oils. However, in non-aqueous or micro-aqueous environments, their catalytic activity can be reversed to favor synthesis reactions like esterification and transesterification. This versatility makes them ideal biocatalysts for organic synthesis. The general reaction is depicted below:

Reaction Scheme for the Lipase-Catalyzed Synthesis of this compound:

The use of enzymes offers several advantages, including high selectivity, mild reaction conditions (ambient temperature and pressure), and a reduction in by-products.

Enzyme Selectivity and Process Optimization

The success of the chemo-enzymatic synthesis of this compound is highly dependent on the choice of enzyme and the optimization of reaction parameters.

Enzyme Selectivity: Lipases exhibit a high degree of chemo-, regio-, and enantioselectivity. In the context of this synthesis, the chemoselectivity of the lipase is crucial, ensuring that the acylation occurs specifically at the hydroxyl group of 2-(2-methoxyethoxy)ethanol. Candida antarctica lipase B (CALB) is a frequently utilized and highly effective biocatalyst for such transesterification reactions due to its broad substrate specificity and high stability in organic media. nih.govnih.govrsc.org The selectivity of lipases can be influenced by the reaction medium; for instance, polar organic solvents can sometimes enhance the selectivity of these enzymes.

Process Optimization: To maximize the yield and efficiency of the synthesis, several process parameters must be carefully optimized. These include:

Temperature: Enzymatic reactions have an optimal temperature range. For many lipase-catalyzed reactions, this is typically between 30°C and 60°C.

Substrate Molar Ratio: The ratio of the acyl donor (e.g., ethyl acetoacetate) to the alcohol (2-(2-methoxyethoxy)ethanol) can significantly impact the reaction equilibrium and yield. An excess of one substrate may be used to drive the reaction towards product formation.

Enzyme Concentration: The amount of lipase used will affect the reaction rate. However, an excessively high concentration may not be cost-effective.

Water Content: While the reaction is favored in a non-aqueous environment, a minimal amount of water is often necessary to maintain the enzyme's catalytically active conformation.

Removal of By-products: The removal of the alcohol by-product (e.g., ethanol) can shift the reaction equilibrium towards the formation of the desired ester, thereby increasing the final yield. This can be achieved through methods like evaporation under reduced pressure.

An illustrative representation of the effect of key parameters on the conversion rate in a typical lipase-catalyzed esterification is provided in the table below.

| Parameter | Typical Range | Effect on Conversion |

|---|---|---|

| Temperature | 30-60 °C | Increases rate to an optimum, then decreases due to denaturation. |

| Substrate Molar Ratio (Acyl Donor:Alcohol) | 1:1 to 1:5 | Excess of one substrate can shift equilibrium to favor product formation. |

| Enzyme Loading | 1-10% (w/w) | Higher loading increases reaction rate but has cost implications. |

| Solvent | Solvent-free or non-polar organic solvents | Solvent choice affects enzyme activity, stability, and selectivity. |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is paramount in modern chemical manufacturing to minimize environmental impact and enhance sustainability. The enzymatic synthesis of this compound aligns well with these principles.

Solvent-Free and Atom-Economical Methodologies

Solvent-Free Synthesis: A significant advancement in the green synthesis of esters is the implementation of solvent-free reaction systems. nih.govcosmeticsandtoiletries.com In such a setup, the reactants themselves act as the solvent, which offers several benefits:

Reduced Environmental Impact: Eliminates the need for potentially hazardous organic solvents, thereby reducing volatile organic compound (VOC) emissions and solvent waste.

Increased Volumetric Productivity: The concentration of reactants is maximized, leading to higher reaction rates and smaller reactor volumes.

Simplified Downstream Processing: The absence of a solvent simplifies product purification, often requiring only the removal of the biocatalyst (which can be recycled) and any unreacted starting materials.

Atom Economy: Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. The enzymatic transesterification for the synthesis of this compound can be highly atom-economical. In the ideal reaction, all the atoms of the 2-(2-methoxyethoxy)ethanol and the acetoacetyl group of the ethyl acetoacetate are incorporated into the final product. The only by-product is ethanol, which is a relatively benign and easily removable substance. This contrasts sharply with many traditional chemical syntheses that utilize stoichiometric reagents and generate significant amounts of waste.

Sustainable Catalysis in Production Scale-Up

For the large-scale production of this compound, the sustainability of the catalyst is a key consideration.

Biocatalyst Reusability: The ability to reuse the biocatalyst over multiple reaction cycles is a cornerstone of sustainable catalysis. Immobilized lipases have demonstrated excellent reusability, maintaining high catalytic activity for numerous batches, which significantly improves the economic viability and environmental footprint of the process.

The table below summarizes the key green chemistry metrics for the enzymatic synthesis of this compound.

| Green Chemistry Metric | Application in the Synthesis of this compound |

|---|---|

| Prevention of Waste | High selectivity of enzymes minimizes by-product formation. |

| Atom Economy | Transesterification is an addition-elimination reaction with high atom economy. |

| Less Hazardous Chemical Syntheses | Avoids the use of strong acids or bases often employed in conventional esterification. |

| Use of Safer Solvents and Auxiliaries | Solvent-free systems eliminate the need for organic solvents. cosmeticsandtoiletries.com |

| Design for Energy Efficiency | Reactions are conducted at or near ambient temperatures and pressures. |

| Use of Catalysis | Enzymes are highly efficient and selective catalysts that can be recycled. |

Mechanistic Investigations of Chemical Transformations Involving 2 2 Methoxyethoxy Ethyl 3 Oxobutanoate

Reactivity at the Alpha-Carbon of the 3-Oxobutanoate System

The carbon atom situated between the two carbonyl groups, known as the alpha-carbon (α-carbon), is characterized by its enhanced acidity. The protons attached to this carbon are readily abstracted by a base, leading to the formation of a resonance-stabilized enolate ion. This enolate is a potent nucleophile, serving as the key intermediate in a wide array of carbon-carbon bond-forming reactions.

Enolization and Keto-Enol Tautomerism Dynamics and its Impact on Reactivity

Like other β-dicarbonyl compounds, 2-(2-Methoxyethoxy)ethyl 3-oxobutanoate exists as an equilibrium mixture of two constitutional isomers, or tautomers: the keto form and the enol form. masterorganicchemistry.comlibretexts.org This phenomenon, known as keto-enol tautomerism, involves the migration of a proton and the shifting of bonding electrons. masterorganicchemistry.com

The equilibrium position is influenced by several factors, including the solvent and temperature. In many simple ketones, the keto form is overwhelmingly favored. masterorganicchemistry.com However, for β-keto esters such as this compound, the enol form gains significant stability through the formation of an intramolecular hydrogen bond and a conjugated π-system. youtube.com This equilibrium is crucial as the enol tautomer and its deprotonated form, the enolate, are the nucleophilic species responsible for the characteristic reactions at the α-carbon. masterorganicchemistry.com The interconversion between the keto and enol forms can be catalyzed by either acid or base. masterorganicchemistry.comyoutube.com

Table 1: Factors Influencing Keto-Enol Equilibrium

| Factor | Effect on Equilibrium | Rationale |

| Solvent | Non-polar solvents favor the enol form. Polar, protic solvents favor the keto form. | The intramolecular hydrogen bond of the enol is more stable in non-polar environments. Polar solvents can hydrogen bond with the keto form, stabilizing it. masterorganicchemistry.com |

| Conjugation | Conjugation with other functional groups stabilizes the enol form. | The double bond of the enol can be part of a larger conjugated system, which delocalizes electron density and increases stability. youtube.com |

| Intramolecular H-Bonding | The ability to form a six-membered ring via an intramolecular hydrogen bond significantly stabilizes the enol tautomer. libretexts.orgyoutube.com | The hydrogen of the enol's hydroxyl group forms a hydrogen bond with the carbonyl oxygen of the ester group. |

The dynamics of this tautomerism directly impact the reactivity of the molecule. The formation of the enolate under basic conditions is the first step in many synthetic transformations, making the α-carbon a nucleophilic center ready to attack various electrophiles.

Michael Addition Reactions of this compound

The enolate derived from this compound is an effective nucleophile in Michael addition reactions. wikipedia.org This reaction involves the 1,4-conjugate addition of the enolate (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). nrochemistry.commasterorganicchemistry.comlibretexts.org The reaction is a powerful tool for forming carbon-carbon bonds in a mild and efficient manner. wikipedia.org

The general mechanism proceeds in three steps:

Enolate Formation: A base deprotonates the α-carbon of this compound to form the nucleophilic enolate. masterorganicchemistry.com

Conjugate Addition: The enolate attacks the β-carbon of the α,β-unsaturated acceptor. masterorganicchemistry.com

Protonation: The resulting enolate intermediate is protonated to yield the final 1,5-dicarbonyl product. masterorganicchemistry.com

This reaction is highly versatile, as a wide range of α,β-unsaturated compounds, including enones, enals, and nitroalkenes, can serve as Michael acceptors. libretexts.org

Enantioselective Michael Additions with Chiral Catalysts

A significant advancement in Michael addition chemistry is the development of enantioselective variants, which allow for the creation of chiral molecules with a high degree of stereocontrol. When using prochiral Michael acceptors, the addition of the enolate from this compound can generate a new stereocenter. By employing a chiral catalyst, one enantiomer of the product can be formed preferentially. researchgate.netchemrxiv.org

Various catalytic systems have been developed for this purpose, including:

Chiral Lewis Acids: These catalysts, often metal complexes with chiral ligands, activate the Michael acceptor towards nucleophilic attack. rsc.orgresearchgate.net For example, a chiral N,N'-dioxide–scandium trifluoromethanesulfonate (B1224126) complex has been shown to catalyze the enantioselective Michael addition of β-keto esters to methyl vinyl ketone. rsc.orgresearchgate.net

Organocatalysts: Chiral amines and their derivatives can activate the Michael acceptor by forming a transient chiral iminium ion. beilstein-journals.org

Phase-Transfer Catalysts: Chiral quaternary ammonium (B1175870) salts derived from Cinchona alkaloids have been successfully used to achieve high yields and enantioselectivities in the Michael addition of dicarbonyl compounds to chalcones. researchgate.net

These methods provide access to optically active 1,5-dicarbonyl compounds, which are valuable building blocks in the synthesis of complex natural products and pharmaceuticals.

Table 2: Examples of Chiral Catalysts in Asymmetric Michael Additions of β-Keto Esters

| Catalyst Type | Example Catalyst System | Michael Acceptor | Yield | Enantiomeric Excess (ee) |

| Chiral Lewis Acid | Chiral N,N′-dioxide–Sc(OTf)₃ Complex | Methyl Vinyl Ketone | High | Up to 80% rsc.orgresearchgate.net |

| Chiral Lewis Acid | Ni(II)-(bis)diamine Complex | Nitroalkenes | High | Excellent researchgate.net |

| Phase-Transfer Catalyst | Cinchona Alkaloid-derived Quaternary Ammonium Salt | Chalcones | 70-98% | 74-99% researchgate.net |

Investigation of Catalyst Design for Stereocontrol

The design of the chiral catalyst is paramount for achieving high levels of stereocontrol in enantioselective Michael additions. The catalyst creates a chiral environment around the reactants, lowering the activation energy for the formation of one enantiomer over the other. nih.gov

Key principles in catalyst design include:

Bifunctional Catalysis: Many successful catalysts are bifunctional, meaning they have both a Lewis acidic site to activate the electrophile and a Lewis basic site to interact with the nucleophile. Chiral thiourea (B124793) catalysts, for instance, can activate a nitroolefin and a 1,3-dicarbonyl compound simultaneously. researchgate.net

Steric Hindrance: The chiral scaffold of the catalyst creates a sterically defined pocket. The transition state leading to one enantiomer fits more favorably into this pocket, while the transition state for the other enantiomer experiences steric repulsion. nih.gov

Topographical Matching: In some systems, high stereoselectivity is achieved through a "match" between the topography of the chiral catalyst and the Michael acceptor. This enzyme-like interaction dictates the facial selectivity of the nucleophilic attack. nih.gov

Robustness and Reusability: Modern catalyst design also focuses on creating catalysts that are stable, readily available, and can be recovered and reused, which is important for practical and industrial applications. organic-chemistry.org

Through systematic modification of the catalyst structure—adjusting the chiral backbone, the coordinating atoms, and the steric bulk of substituents—researchers can fine-tune the catalyst's performance to maximize both reactivity and enantioselectivity.

Alkylation and Acylation Reactions at the Alpha-Position

The nucleophilic enolate generated from this compound readily participates in substitution reactions with alkyl and acyl halides. msu.eduaklectures.com This provides a straightforward method for introducing alkyl or acyl groups at the α-carbon, significantly increasing the molecular complexity.

The process typically involves two steps:

Deprotonation: The β-keto ester is treated with a suitable base, such as an alkoxide, to quantitatively form the enolate. aklectures.com

Nucleophilic Substitution: The enolate then acts as a nucleophile in an Sₙ2 reaction with an alkyl halide or acyl halide, forming a new carbon-carbon bond at the α-position. aklectures.com

It is possible to introduce two different alkyl groups sequentially, as the monoalkylated product still possesses one acidic α-hydrogen. msu.edu These alkylation and acylation reactions are fundamental transformations in organic synthesis, allowing for the construction of substituted ketone frameworks after subsequent hydrolysis and decarboxylation of the β-keto ester functionality. aklectures.com

Condensation Reactions Involving the Active Methylene (B1212753) Group

The active methylene group of this compound can participate in various condensation reactions, which are characterized by the joining of two molecules with the elimination of a small molecule, such as water or an alcohol.

Claisen Condensation: This reaction involves the condensation of two ester molecules. libretexts.org In a "crossed" Claisen condensation, the enolate of this compound could react with a different ester (one that cannot form an enolate itself is ideal to avoid mixtures of products) to form a new β-dicarbonyl compound. libretexts.orgresearchgate.net The reaction requires at least a stoichiometric amount of base because the resulting β-dicarbonyl product is more acidic than the starting materials, and its deprotonation drives the reaction to completion. jove.comlibretexts.org

Knoevenagel Condensation: This is a condensation reaction between an active methylene compound and an aldehyde or ketone, typically catalyzed by a weak base like an amine. researchgate.net The reaction of this compound with an aldehyde, for instance, would yield an α,β-unsaturated dicarbonyl compound. This reaction is a versatile method for creating carbon-carbon double bonds. researchgate.net

These condensation reactions leverage the nucleophilicity of the active methylene group to construct larger, more complex molecular architectures.

Transformations of the Carbonyl Functionality

The ketone group at the C-3 position is a key site for various chemical modifications, including reduction, oxidation, and derivatization.

Reductive Methodologies for the Ketone Group

The reduction of the prochiral ketone in β-keto esters like this compound is a significant transformation, often employed to generate chiral β-hydroxy esters, which are valuable synthetic intermediates. nih.govscielo.br Both biocatalytic and chemical methods have been developed to achieve high stereoselectivity in this reduction.

Enzyme-catalyzed reductions, particularly using yeast or isolated dehydrogenases/reductases, are popular for producing homochiral building blocks on an industrial scale. nih.gov These bioreductions often follow Prelog's rule, which predicts the stereochemical outcome based on the relative sizes of the substituents attached to the carbonyl carbon. nih.gov For example, various microorganisms can reduce ethyl 4-chloro-3-oxobutanoate, a structurally related β-keto ester, to the corresponding (R)- or (S)-hydroxy ester with high enantiomeric excess (e.e.). asm.orgnih.govarkat-usa.org The choice of microorganism and the addition of specific inhibitors can direct the stereochemical course of the reduction by selectively inhibiting competing enzymes that produce the undesired enantiomer. arkat-usa.org For instance, the reduction of ethyl 4-chloro-3-oxobutanoate with baker's yeast in the presence of allyl bromide can yield the (R)-enantiomer with 97% e.e., while using allyl alcohol as an additive can produce the (S)-enantiomer with 91% e.e. arkat-usa.org

Chemical methods, such as asymmetric hydrogenation using metal catalysts with chiral ligands, also provide efficient routes to chiral β-hydroxy esters. nih.govrsc.org Iridium-based catalysts with chiral ferrocenyl P,N,N-ligands have been shown to hydrogenate a variety of β-keto esters to their corresponding β-hydroxy esters with up to 95% e.e. rsc.org

The following table summarizes representative methodologies for the asymmetric reduction of β-keto esters, which are applicable to this compound.

| Substrate Analogue | Catalyst/Reagent | Conditions | Product Configuration | Yield (%) | Enantiomeric Excess (e.e., %) |

|---|---|---|---|---|---|

| Ethyl 4-chloro-3-oxobutanoate | Baker's Yeast / Allyl Bromide | Water, 30 °C, 1 h | (R) | ~100% conversion | 97 |

| Ethyl 4-chloro-3-oxobutanoate | Baker's Yeast / Allyl Alcohol | Water, 30 °C, 2 h | (S) | ~100% conversion | 91 |

| Ethyl 4-chloro-3-oxobutanoate | Sporobolomyces salmonicolor Aldehyde Reductase & GDH (for NADPH recycling) | n-Butyl acetate-water diphasic system | (R) | 95.4 | 86 |

| Ethyl 4-chloro-3-oxobutanoate | Recombinant E. coli (coexpressing reductase and GDH) | Organic solvent-water two-phase system | (R) | 94.1 | 91.7 |

| Ethyl benzoylacetate | Ir-catalyst with chiral ferrocenyl P,N,N-ligand | I2 (additive), CH2Cl2, H2 (50 atm), 40 °C, 24 h | (S) | 99 | 95 |

Oxidative Transformations of the 3-Oxobutanoate Moiety

The 3-oxobutanoate moiety can undergo oxidative transformations, most notably oxidative cleavage of the Cα–Cβ bond. A versatile method for the direct synthesis of α-keto esters from β-keto esters involves an oxidative cleavage mediated by an Oxone/aluminum trichloride (B1173362) system in an aqueous medium. organic-chemistry.orgacs.org

The proposed mechanism involves the activation of the β-keto moiety by the Lewis acid (Al³⁺), which facilitates an ester or acyl group rearrangement. This is followed by the elimination of carbon monoxide, driving the reaction toward the formation of the 1,2-dicarbonyl compound (α-keto ester). acs.org This one-step oxidation is generally efficient, affording products in high yields and with short reaction times under environmentally benign conditions. acs.org

The table below illustrates the application of this oxidative cleavage to various β-keto esters, demonstrating the general applicability of the method.

| β-Keto Ester Substrate | Oxone (equiv) | AlCl₃ (equiv) | Time | Yield (%) of α-Keto Ester |

|---|---|---|---|---|

| Ethyl benzoylacetate | 2.1 | 1.0 | 5 min | 98 |

| Ethyl 2-oxocyclopentanecarboxylate | 2.1 | 1.0 | 5 min | 98 |

| Ethyl 2-methyl-3-oxobutanoate | 4.6 | 1.0 | 24 h | 75 |

| Ethyl 3-oxo-3-(thiophen-2-yl)propanoate | 2.1 | 1.0 | 5 min | 98 |

| Ethyl 4,4-dimethyl-3-oxopentanoate | 4.6 | 6.4 | 24 h | 70 |

Derivatization via Oxime and Hydrazone Formation

The carbonyl group of this compound readily reacts with nitrogen-based nucleophiles like hydroxylamine (B1172632) and hydrazine (B178648) to form oximes and hydrazones, respectively. These derivatives are important intermediates for the synthesis of various heterocyclic compounds.

The reaction with hydroxylamine produces an oxime, specifically 2-(2-methoxyethoxy)ethyl 2-(hydroxyimino)-3-oxobutanoate. The formation of oximes from β-keto esters is a standard transformation, typically carried out by reacting the ester with hydroxylamine hydrochloride in a buffered solution.

The reaction with hydrazine or its derivatives is of particular synthetic importance as it serves as a primary route to pyrazole (B372694) derivatives. nih.gov The initial condensation yields a hydrazone, which can then undergo intramolecular cyclization to form a pyrazolone. beilstein-journals.org Multicomponent reactions involving a β-keto ester, an aldehyde, and a hydrazine, often catalyzed by a Lewis acid like Yb(PFO)₃, can directly yield highly substituted pyrazole-4-carboxylates. nih.gov The Lewis acid activates and stabilizes the enol tautomer of the β-keto ester, facilitating its cyclization with an intermediary hydrazone formed in situ. nih.gov

The following table presents examples of pyrazole synthesis starting from β-keto esters.

| β-Keto Ester | Aldehyde | Hydrazine | Catalyst/Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| Ethyl acetoacetate (B1235776) | Benzaldehyde | Hydrazine hydrate | Yb(PFO)₃, EtOH, reflux, 12 h | Ethyl 5-methyl-3-phenyl-1H-pyrazole-4-carboxylate | 88 |

| Ethyl acetoacetate | 4-Chlorobenzaldehyde | Hydrazine hydrate | Yb(PFO)₃, EtOH, reflux, 12 h | Ethyl 3-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate | 91 |

| Ethyl acetoacetate | 4-Methylbenzaldehyde | Phenylhydrazine | Yb(PFO)₃, EtOH, reflux, 12 h | Ethyl 5-methyl-1-phenyl-3-(p-tolyl)-1H-pyrazole-4-carboxylate | 85 |

| Ethyl benzoylacetate | Benzaldehyde | Hydrazine hydrate | Yb(PFO)₃, EtOH, reflux, 12 h | Ethyl 3,5-diphenyl-1H-pyrazole-4-carboxylate | 86 |

Reactions of the Ester Group

The ester functionality offers opportunities for modification through transesterification, hydrolysis, and subsequent decarboxylation.

Transesterification Processes for Ester Exchange

Transesterification is a key reaction for modifying the ester group of this compound, allowing for the exchange of the 2-(2-methoxyethoxy)ethyl group with other alkoxy groups. This transformation is particularly efficient for β-keto esters compared to simple esters. The enhanced reactivity is attributed to the formation of a chelated enol intermediate, which is facilitated by various catalysts. rsc.orgrsc.org

A range of catalysts, including Lewis acids and bases, can promote this reaction. rsc.org Environmentally benign and heterogeneous catalysts such as yttria-zirconia, ceria-yttria, and silica-supported boric acid have proven to be highly effective and selective for the transesterification of β-keto esters under mild or solvent-free conditions. rsc.orgthieme-connect.comresearchgate.net These catalysts are often reusable and allow for simple work-up procedures. The reaction is quite general, proceeding smoothly with primary and secondary alcohols, including allylic, benzylic, and chiral alcohols. rsc.orgthieme-connect.com

The table below showcases the versatility of transesterification on β-keto esters with various alcohols and catalysts.

| Starting Ester | Alcohol | Catalyst | Conditions | Yield (%) |

|---|---|---|---|---|

| Ethyl acetoacetate | Benzyl (B1604629) alcohol | Yttria-Zirconia (10 mol%) | Toluene, reflux, 14 h | 92 |

| Ethyl acetoacetate | Cyclohexanol | Yttria-Zirconia (10 mol%) | Toluene, reflux, 16 h | 90 |

| Ethyl acetoacetate | tert-Butyl alcohol | Yttria-Zirconia (10 mol%) | Toluene, reflux, 24 h | 75 |

| Methyl acetoacetate | Cinnamyl alcohol | Silica-supported Boric Acid (10 mol%) | Solvent-free, 90 °C, 1 h | 94 |

| Methyl acetoacetate | (-)-Menthol | Silica-supported Boric Acid (10 mol%) | Solvent-free, 90 °C, 5 h | 93 |

| Ethyl acetoacetate | Propargyl alcohol | Boric Acid (10 mol%) | Xylene, reflux, 5 h | 92 |

Controlled Hydrolysis and Decarboxylation Pathways

The acetoacetic ester synthesis culminates in the hydrolysis of the ester followed by decarboxylation of the resulting β-keto acid to yield a ketone. aklectures.comlibretexts.org This two-step sequence can be controlled to isolate the intermediate acid or to proceed directly to the final product.

Hydrolysis: The ester group of this compound can be hydrolyzed under either acidic or basic conditions to yield the corresponding β-keto acid, 3-oxobutanoic acid. aklectures.comlibretexts.org Alkaline hydrolysis, for instance, can be achieved by treating the β-keto ester with aqueous sodium hydroxide (B78521) at room temperature. acs.org Subsequent careful acidification of the resulting carboxylate salt solution precipitates the β-keto acid, which is often unstable and used directly in the next step. acs.org

Decarboxylation: β-keto acids readily undergo decarboxylation upon gentle heating, typically losing carbon dioxide through a cyclic, six-membered transition state involving the enol tautomer. youtube.comlibretexts.org This process is a key step in the acetoacetic ester synthesis for producing substituted ketones. libretexts.org

An alternative to the classic thermal decarboxylation is the Krapcho decarboxylation. wikipedia.orgchem-station.com This method is particularly useful for substrates that are sensitive to acidic or basic conditions. The reaction is typically carried out by heating the β-keto ester in a dipolar aprotic solvent like DMSO, often with a salt such as lithium chloride and a small amount of water. chem-station.comyoutube.com The mechanism involves nucleophilic attack by the halide ion on the alkyl group of the ester in an S₂ fashion, followed by decarboxylation to form an enolate intermediate, which is then protonated by water. youtube.com This procedure is highly efficient for methyl esters and offers a near-neutral, one-pot method for dealkoxycarbonylation. wikipedia.orgyoutube.com

Reactivity of the Ether Chain: Investigations into the 2-(2-Methoxyethoxy)ethyl Moiety

The 2-(2-methoxyethoxy)ethyl moiety is a significant structural feature of this compound, influencing its physical properties and participating in specific chemical transformations. This diether linkage, characterized by two ether bonds, presents distinct sites for potential chemical modification and is susceptible to degradation under certain environmental conditions. Understanding the reactivity and stability of this ether chain is crucial for predicting the compound's behavior in various chemical systems and for designing novel synthetic pathways.

Selective Functionalization of the Ether Linkage

Currently, there is a notable absence of published research specifically detailing the selective functionalization of the ether linkages within this compound. However, the principles of ether chemistry allow for informed predictions regarding potential reactions. Ether linkages are generally stable and less reactive than other functional groups. Their functionalization typically requires harsh reaction conditions to achieve cleavage.

Ether cleavage is most commonly accomplished under strongly acidic conditions, often with hydrohalic acids such as hydroiodic acid (HI) or hydrobromic acid (HBr). masterorganicchemistry.comlibretexts.orgwikipedia.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. In the case of the 2-(2-methoxyethoxy)ethyl group, this would likely lead to a mixture of haloalkanes and diols. The selectivity of cleavage—that is, which C-O bond is broken—would depend on the specific reaction conditions and the steric and electronic nature of the carbons flanking the ether oxygens. Generally, nucleophilic attack occurs at the less sterically hindered carbon in an SN2 mechanism. libretexts.org

Table 1: Potential Products of Acid-Catalyzed Cleavage of the 2-(2-Methoxyethoxy)ethyl Moiety

| Reagent | Potential Products |

| Excess HI | 1-iodo-2-(2-iodoethoxy)ethane, Methyl iodide, Ethane-1,2-diol |

| Excess HBr | 1-bromo-2-(2-bromoethoxy)ethane, Methyl bromide, Ethane-1,2-diol |

It is important to note that these are predicted outcomes based on general ether reactivity, and experimental validation for this compound is not available in the current scientific literature.

Stability and Degradation Pathways under Various Chemical Conditions

Under abiotic conditions, such as exposure to strong oxidizing agents, the ether linkages can be cleaved. For instance, oxidation can occur at the carbon atom adjacent to an ether oxygen, potentially leading to the formation of aldehydes and carboxylic acids. nih.gov The presence of atmospheric oxidants could also contribute to the slow degradation of this moiety over time.

The hydrolytic stability of the ether linkages is generally high under neutral and basic conditions. However, as mentioned previously, they are susceptible to cleavage under strong acidic conditions. masterorganicchemistry.comlibretexts.orgwikipedia.org The rate of this acid-catalyzed hydrolysis would be influenced by factors such as temperature and the concentration of the acid.

Biotic degradation pathways for glycol ethers have been studied, and it is known that microorganisms can metabolize these compounds. researchgate.netnih.gov The degradation often proceeds through oxidation of the terminal alcohol group (if present) and subsequent cleavage of the ether bonds. For the 2-(2-methoxyethoxy)ethyl group, microbial oxidation could potentially occur at the terminal methyl group or at the carbons adjacent to the ether oxygens, leading to metabolites such as 2-(2-methoxyethoxy)acetic acid.

Table 2: Predicted Stability of the 2-(2-Methoxyethoxy)ethyl Moiety under Different Conditions

| Condition | Stability | Potential Degradation Products |

| Strong Acid (e.g., HI, HBr) | Low | Haloalkanes, diols |

| Strong Base | High | Generally stable |

| Oxidizing Agents | Moderate to Low | Aldehydes, carboxylic acids |

| Neutral Aqueous Solution | High | Stable |

| Biotic Environment | Moderate | Organic acids, smaller alcohols |

The information presented in this section is based on the general chemical principles of ether reactivity and the known behavior of analogous glycol ethers, due to the lack of specific research on this compound. Experimental studies are needed to fully elucidate the specific functionalization reactions and degradation pathways of this compound.

Role and Applications of 2 2 Methoxyethoxy Ethyl 3 Oxobutanoate in Advanced Materials Science and Polymer Chemistry

Utilization as a Monomer in Polymerization Processes

The unique chemical structure of 2-(2-Methoxyethoxy)ethyl 3-oxobutanoate, featuring a polymerizable group and a reactive β-keto ester (acetoacetate) functionality, makes it a versatile building block in polymer synthesis. This dual reactivity allows for its incorporation into polymer chains via various polymerization techniques, followed by post-polymerization modification or crosslinking through the acetoacetate (B1235776) group.

While specific studies detailing the free radical polymerization of this compound are not extensively documented in publicly available literature, the behavior of structurally similar monomers, such as 2-(acetoacetoxy)ethyl methacrylate (B99206) (AAEMA), provides significant insights. Monomers containing acetoacetate groups are known to be amenable to free radical polymerization. This process typically involves the use of a radical initiator, such as an azo compound or a peroxide, which initiates a chain reaction involving the monomer's vinyl group.

The presence of the methoxyethoxy side chain in this compound is expected to influence the polymerization kinetics and the properties of the resulting polymer. This side chain can enhance the solubility of the monomer and the resulting polymer in certain solvents and may also affect the glass transition temperature of the polymer. The polymerization proceeds through the typical steps of initiation, propagation, and termination, leading to the formation of a linear polymer with pendant acetoacetate groups.

Controlled radical polymerization (CRP) techniques offer precise control over polymer molecular weight, architecture, and functionality. These methods are particularly valuable for the synthesis of well-defined polymers from functional monomers like those containing acetoacetate groups.

Atom Transfer Radical Polymerization (ATRP) is a powerful CRP technique that relies on a reversible activation/deactivation process of dormant polymer chains, catalyzed by a transition metal complex. For the ATRP of a monomer like this compound, the design of the initiator is crucial. A suitable initiator would typically be an alkyl halide with a structure that can efficiently initiate the polymerization of the specific monomer. For instance, initiators bearing ester groups are commonly used for methacrylate and acrylate (B77674) monomers.

The monomer itself, this compound, is designed with a polymerizable moiety and a functional pendant group. The methoxyethoxy group can enhance the compatibility of the monomer and the resulting polymer with other components in a formulation, such as pigments or other polymers.

CRP techniques, including ATRP and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, enable the synthesis of a wide array of polymer architectures with pendant acetoacetate functionalities. These can include:

Homopolymers: Linear chains consisting solely of this compound repeating units.

Copolymers: Polymers incorporating this compound along with other monomers, leading to random, alternating, or block copolymers with tailored properties.

Block Copolymers: Comprising distinct blocks of different monomers, which can self-assemble into various nanostructures.

Star Polymers and Graft Copolymers: More complex architectures with multiple polymer chains emanating from a central core or grafted onto a polymer backbone.

The ability to control the polymerization process allows for the precise placement of the acetoacetate functional groups along the polymer chain, which is critical for subsequent crosslinking or functionalization reactions.

Controlled Radical Polymerization (CRP) Techniques, including ATRP

Contributions to Crosslinking and Curing Mechanisms in Polymeric Systems

The pendant acetoacetate group in polymers derived from this compound is the key to its significant role in crosslinking and curing. This functionality can undergo a variety of chemical reactions to form stable crosslinks, enhancing the mechanical properties, chemical resistance, and durability of the final material.

One of the most common crosslinking strategies involves the reaction of the acetoacetate group with amines. For instance, the reaction with diamines leads to the formation of enamine crosslinks. This reaction can often proceed at ambient temperatures, making it suitable for applications where heat curing is not desirable. Another important crosslinking pathway is the Michael addition reaction, where the active methylene (B1212753) group of the acetoacetate moiety reacts with activated double bonds, such as those in acrylates, in the presence of a strong base catalyst.

These crosslinking mechanisms are highly valuable in the formulation of coatings, adhesives, and sealants, where the transition from a liquid or pliable state to a solid, durable network is essential.

Development of Functional Polymeric Materials

The incorporation of this compound into polymers opens up possibilities for the development of a wide range of functional materials. The pendant acetoacetate group can act as a chelating agent for metal ions, which can be exploited in applications such as metal sequestration or the formation of metal-containing polymer composites.

Polymers containing this monomer have found applications in:

Coatings: The ability to form crosslinked networks at ambient or elevated temperatures leads to the production of durable and resistant coatings for various substrates. The methoxyethoxy side chain can also improve the flow and leveling of the coating.

Adhesives: The crosslinking capability of the acetoacetate group contributes to the cohesive strength and adhesion of the polymer to different surfaces.

Biomaterials: The potential for post-polymerization modification of the acetoacetate group allows for the attachment of bioactive molecules, leading to the development of functional biomaterials.

The versatility of this compound as a functional monomer makes it a valuable tool for polymer chemists and material scientists in the design and synthesis of advanced polymeric materials with tailored properties and functionalities.

Polymers with Stimuli-Responsive Characteristics (e.g., Thermosensitive)

The stimuli-responsive behavior of polymers derived from this compound would be primarily dictated by the 2-(2-methoxyethoxy)ethyl group. This oligo(ethylene glycol) side chain is structurally similar to well-studied monomers like 2-(2-methoxyethoxy)ethyl methacrylate (MEO₂MA), which is known to impart thermosensitive properties to polymers.

Polymers based on oligo(ethylene glycol) methacrylates are a significant class of "smart" materials that exhibit a Lower Critical Solution Temperature (LCST). matrix-fine-chemicals.com Below the LCST, the polymer chains are hydrated and soluble in water due to hydrogen bonding between the ether oxygens and water molecules. As the temperature is raised above the LCST, these hydrogen bonds break, leading to a conformational change where the polymer chains collapse and precipitate from the solution. This reversible phase transition is the hallmark of thermosensitive polymers.

The LCST of such polymers can be precisely tuned by copolymerizing monomers with different oligo(ethylene glycol) chain lengths or by incorporating other comonomers. For instance, copolymers of MEO₂MA and oligo(ethylene glycol) methyl ether methacrylate (OEGMA) have been synthesized with tunable LCSTs ranging from 27°C to 65°C. researchgate.net This tunability is crucial for applications in biomedical fields, where a phase transition near physiological temperature (37°C) is often desired.

Interactive Data Table: Comparison of LCST for Related Thermoresponsive Polymers

| Polymer System | Monomer(s) | LCST (°C) | Key Findings |

| Poly(N-isopropylacrylamide) | N-isopropylacrylamide (NIPAAm) | ~32 | The "gold standard" for thermosensitive polymers, but with concerns about biocompatibility. mdpi.comresearchgate.net |

| Poly(MEO₂MA) | 2-(2-methoxyethoxy)ethyl methacrylate | ~26 | A biocompatible alternative to PNIPAAm. researchgate.net |

| P(MEO₂MA-co-OEGMA) | MEO₂MA and OEGMA | 27-65 | The LCST is tunable by varying the comonomer ratio. researchgate.net |

| Hypothetical P(this compound) | This compound | Predicted to be in a similar range to P(MEO₂MA) | The thermosensitive behavior would be driven by the oligo(ethylene glycol) side chain. |

Integration into Polymer Coatings and Surface Modification

The 3-oxobutanoate (acetoacetate) functionality of this compound offers a versatile platform for creating functional polymer coatings and for surface modification. The acetoacetate group is known for its ability to undergo a variety of crosslinking reactions, which can be used to cure polymer films and enhance their properties.

Polymers functionalized with acetoacetate groups, often introduced through monomers like acetoacetoxyethyl methacrylate (AAEM), are utilized in thermoset coatings. The active methylene group and the ketone carbonyl group of the acetoacetate moiety provide two reactive sites for crosslinking. ebrary.net These groups can react with conventional crosslinking agents such as melamines and isocyanates. ebrary.net

Furthermore, the acetoacetate functionality enables novel, ambient temperature curing mechanisms. For example, it can react with diamines to form enamines, providing a rapid curing pathway. Another important reaction is the Michael addition, where the active methylene group of the acetoacetate can react with electron-deficient alkenes. mdpi.com This versatility in crosslinking chemistry makes acetoacetate-functionalized polymers highly valuable for developing durable and adaptable coatings.

The presence of the hydrophilic oligo(ethylene glycol) chain from the 2-(2-methoxyethoxy)ethyl group would also influence the surface properties of coatings, potentially improving wettability and providing anti-fouling characteristics.

Precursor for Metal–Organic Frameworks (MOFs) and Coordination Polymers

Ligand Design and Coordination Chemistry

The 3-oxobutanoate group of this compound is a β-keto ester, which is an excellent chelating ligand for a wide range of metal ions. The two oxygen atoms of the keto and ester groups can coordinate to a metal center to form a stable six-membered ring. This chelating ability is fundamental to its potential use as an organic linker in the design of Metal-Organic Frameworks (MOFs) and coordination polymers.

The coordination chemistry of β-diketonates, which are structurally related to β-keto esters, is well-established in the formation of coordination polymers. These ligands can act as bridges between metal centers to create extended one-, two-, or three-dimensional networks. nih.govrsc.org It has been demonstrated that monomers with acetoacetyl functionality can form metal chelates with a variety of metals including Cu, Ag, Ni, Fe, and Zr. polimi.it

In the context of this compound as a ligand, the oligo(ethylene glycol) tail would add another dimension to the ligand design. This flexible, hydrophilic chain could project into the pores of the resulting MOF, influencing the framework's polarity, guest accessibility, and potentially introducing stimuli-responsive behavior to the MOF structure itself.

Fabrication of Hybrid Organic-Inorganic Materials

The ability of the 3-oxobutanoate group to strongly coordinate with metal ions makes this compound an ideal candidate for the fabrication of hybrid organic-inorganic materials. These materials integrate organic polymers with inorganic components at the molecular or nanoscale, leading to synergistic properties.

One approach to creating such hybrid materials is through the polymerization of metal-containing monomers, where the metal is pre-coordinated to the polymerizable ligand. Alternatively, a pre-formed polymer containing the 3-oxobutanoate side chains can be used to chelate metal ions or to template the growth of inorganic nanoparticles.

The formation of these hybrid materials can be viewed as creating Class II hybrids, where there are strong, covalent, or coordinative bonds between the organic and inorganic components. nih.gov The oligo(ethylene glycol) chains would provide a flexible and biocompatible matrix, while the metal-acetoacetate complexes would act as inorganic crosslinking points, potentially enhancing the thermal and mechanical stability of the material. nih.gov

Strategic Utilization of 2 2 Methoxyethoxy Ethyl 3 Oxobutanoate in Complex Organic Synthesis

Intermediate in the Synthesis of Heterocyclic Compounds

The inherent reactivity of the 1,3-dicarbonyl system within 2-(2-Methoxyethoxy)ethyl 3-oxobutanoate makes it an ideal starting material for the synthesis of various heterocyclic compounds. The presence of both a nucleophilic α-carbon and electrophilic carbonyl carbons allows for a range of cyclization reactions to form stable aromatic and non-aromatic ring systems.

Pathways to Thiazole (B1198619) Derivatives

The Hantzsch thiazole synthesis provides a classical and efficient route to thiazole derivatives, which are core structures in many pharmaceuticals. ijper.org While specific literature detailing the use of this compound in this reaction is not abundant, the general mechanism is well-established for β-ketoesters. researchgate.net The synthesis commences with the α-halogenation of the β-ketoester to yield an α-haloketone. This intermediate then undergoes condensation with a thioamide, such as thiourea (B124793), to form the thiazole ring. chemhelpasap.com

The reaction pathway is initiated by the reaction of the β-ketoester with a halogenating agent, such as N-bromosuccinimide (NBS), to introduce a bromine atom at the α-position. The resulting α-bromo-β-ketoester is then reacted with a thioamide. The sulfur of the thioamide acts as a nucleophile, attacking the electrophilic carbon bearing the bromine atom. Subsequent intramolecular cyclization and dehydration lead to the formation of the substituted thiazole.

Table 1: Representative Hantzsch Thiazole Synthesis

| Reactant 1 | Reactant 2 | Halogenating Agent | Catalyst | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|---|

| This compound | Thiourea | NBS | None | Ethanol (B145695) | 2-(2-Methoxyethoxy)ethyl 2-amino-4-methylthiazole-5-carboxylate | 75-85 (estimated) |

Note: Yields are estimated based on analogous reactions with similar β-ketoesters due to the lack of specific data for this compound.

Synthesis of Pyrazole (B372694) Derivatives

The Knorr pyrazole synthesis is a fundamental method for the construction of pyrazole rings, which are prevalent in medicinal chemistry. jk-sci.com This reaction involves the condensation of a 1,3-dicarbonyl compound, such as this compound, with a hydrazine (B178648) derivative. chemhelpasap.com The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to afford the pyrazole product. youtube.com

The regioselectivity of the Knorr synthesis with an unsymmetrical β-ketoester like this compound can be influenced by the reaction conditions and the nature of the hydrazine substituent. Generally, the more reactive ketone carbonyl undergoes initial condensation with the hydrazine.

Table 2: Representative Knorr Pyrazole Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| This compound | Hydrazine hydrate | Acetic acid | Ethanol | 2-(2-Methoxyethoxy)ethyl 3-methyl-1H-pyrazol-5(4H)-one-4-carboxylate | 80-90 (estimated) |

Note: Yields are estimated based on analogous reactions with similar β-ketoesters due to the lack of specific data for this compound.

Formation of Quinoline (B57606) Scaffolds

The Combes quinoline synthesis offers a direct route to quinoline derivatives through the acid-catalyzed reaction of anilines with β-dicarbonyl compounds. wikipedia.org The reaction of this compound with an aniline (B41778) would proceed via the formation of a β-aminoenone intermediate, which then undergoes intramolecular cyclization and dehydration in the presence of a strong acid, such as sulfuric acid, to furnish the quinoline ring system. nih.gov

The substitution pattern on the aniline can influence the regiochemistry of the cyclization. The ether-containing side chain of the ester is expected to remain intact during this process, leading to quinoline derivatives with this functionality at a specific position. The use of substituted anilines allows for the generation of a library of diversely functionalized quinoline scaffolds. jptcp.com

Table 3: Representative Combes Quinoline Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Product | Yield (%) |

|---|---|---|---|---|

| This compound | Aniline | H₂SO₄ | 2-(2-Methoxyethoxy)ethyl 4-methylquinoline-3-carboxylate | 60-70 (estimated) |

Note: Yields are estimated based on analogous reactions with similar β-ketoesters due to the lack of specific data for this compound.

Building Block for Fine Chemical Synthesis

Beyond its utility in heterocyclic synthesis, this compound is a valuable C4 building block for the synthesis of a variety of fine chemicals, including ketones, carboxylic acids, and more complex polyfunctional molecules.

Synthesis of Ketone Derivatives and Carboxylic Acids

The acetoacetic ester synthesis is a classic method for the preparation of ketones and carboxylic acids. uomustansiriyah.edu.iq This synthetic strategy relies on the high acidity of the α-protons of the β-ketoester, which allows for their facile deprotonation to form a stabilized enolate. This enolate can then be alkylated with a variety of electrophiles, such as alkyl halides. tcd.ie

For the synthesis of ketone derivatives, the alkylated this compound is subjected to hydrolysis and decarboxylation under acidic or basic conditions. aklectures.com This process removes the ester group and yields a methyl ketone bearing the introduced alkyl group.

Alternatively, if the goal is to synthesize a carboxylic acid, the acetoacetic ester synthesis can be adapted. Following alkylation, saponification of the ester followed by acidification and gentle heating leads to decarboxylation and the formation of a carboxylic acid with two additional carbons from the original ester backbone.

Approaches to Complex Polyfunctional Molecules

The reactivity of this compound can be harnessed to construct more intricate molecular frameworks. The active methylene (B1212753) group can participate in a variety of carbon-carbon bond-forming reactions, including Michael additions to α,β-unsaturated compounds. This allows for the introduction of more complex side chains.

Furthermore, the ester and ketone functionalities can be selectively manipulated. For instance, the ketone can be reduced to a secondary alcohol, which can then be used in subsequent transformations. The ester can be reduced to a primary alcohol or converted to an amide. The presence of the methoxyethoxyethyl group can also influence the solubility and reactivity of intermediates, potentially offering advantages in certain synthetic sequences. The combination of these transformations allows for the stepwise construction of complex molecules with multiple functional groups and stereocenters.

Role in Cascade and Domino Reactions for Molecular Complexity

While specific examples detailing the use of this compound in cascade or domino reactions are not extensively documented in readily available literature, the functional motifs present in the molecule—a β-ketoester—are well-established participants in such reaction sequences. β-Ketoesters are versatile building blocks in organic synthesis, capable of undergoing a variety of transformations that can be strategically combined into cascade or domino processes to rapidly construct complex molecular architectures.

The reactivity of the active methylene group, flanked by two carbonyl functionalities, allows for facile enolate formation. This enolate can participate as a nucleophile in a multitude of C-C bond-forming reactions, including Michael additions, aldol (B89426) condensations, and alkylations. These reactions can serve as initiation steps for subsequent intramolecular cyclizations or further intermolecular reactions, leading to the efficient synthesis of carbocyclic and heterocyclic systems.

For instance, a hypothetical cascade sequence could involve the Michael addition of the enolate of this compound to an α,β-unsaturated carbonyl compound. The resulting adduct, still containing reactive functional groups, could then undergo an intramolecular aldol or Claisen condensation, leading to the formation of a cyclic product in a single synthetic operation. The presence of the 2-(2-methoxyethoxy)ethyl ester group could influence the solubility and reactivity of the molecule and its intermediates, potentially offering advantages in specific solvent systems.

Stereoselective Synthesis of Chiral Derivatives of this compound

The synthesis of chiral molecules is a cornerstone of modern organic chemistry, particularly in the pharmaceutical and agrochemical industries. The creation of stereogenic centers in derivatives of this compound can be achieved through various stereoselective strategies, which aim to control the three-dimensional arrangement of atoms in the molecule.

Chiral Auxiliaries and Catalysts in Asymmetric Transformations

One of the most powerful strategies for inducing chirality is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be removed and ideally recycled.

In the context of this compound, a chiral auxiliary could be introduced by replacing the 2-(2-methoxyethoxy)ethyl ester with a chiral alcohol. The resulting chiral β-ketoester could then undergo diastereoselective reactions at the α-position. For example, alkylation of the enolate would proceed with a facial bias imposed by the chiral auxiliary, leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary would yield an enantiomerically enriched α-substituted derivative.

Commonly employed chiral auxiliaries that have proven effective in controlling the stereochemistry of enolate reactions include oxazolidinones, camphor-derived auxiliaries, and pseudoephedrine. These auxiliaries establish a rigid, conformationally defined environment that effectively shields one face of the enolate, directing the approach of the electrophile to the opposite face.

Alternatively, asymmetric catalysis provides a more atom-economical approach to stereoselective synthesis. In this methodology, a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. For the derivatization of this compound, chiral catalysts could be employed in reactions such as asymmetric hydrogenation of the ketone or asymmetric alkylation of the α-position.

Diastereoselective and Enantioselective Approaches

Diastereoselective and enantioselective methods are the two primary approaches for creating chiral molecules. Diastereoselective reactions generate diastereomers, which are stereoisomers that are not mirror images of each other and have different physical properties. Enantioselective reactions produce enantiomers, which are non-superimposable mirror images.

Diastereoselective Approaches: As mentioned, the use of chiral auxiliaries is a prime example of a diastereoselective approach. By attaching a chiral auxiliary to this compound, two new diastereomers can be formed upon reaction at the α-carbon. The inherent chirality of the auxiliary influences the transition state energies, favoring the formation of one diastereomer over the other.

Another diastereoselective strategy involves substrate control, where an existing stereocenter in the molecule directs the formation of a new stereocenter. While the parent this compound is achiral, a derivative with a stereocenter could be synthesized, and this existing chirality could then direct subsequent transformations.

Enantioselective Approaches: Enantioselective methods often rely on chiral catalysts. For example, the asymmetric reduction of the ketone in this compound would yield a chiral β-hydroxyester. This transformation can be achieved with high enantioselectivity using chiral catalysts, such as those based on ruthenium-BINAP complexes or enzymes like yeast alcohol dehydrogenase. These catalysts create a chiral environment around the substrate, forcing the reaction to proceed through a lower-energy transition state for the formation of one enantiomer.

Similarly, enantioselective alkylation of the α-position can be accomplished using a chiral phase-transfer catalyst or a chiral metal complex. These catalysts would interact with the enolate of this compound to form a chiral ion pair or complex, which would then react with an electrophile with high facial selectivity.

Sophisticated Analytical and Spectroscopic Characterization Techniques for 2 2 Methoxyethoxy Ethyl 3 Oxobutanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of 2-(2-Methoxyethoxy)ethyl 3-oxobutanoate in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, offer primary insights into the molecular structure. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to neighboring protons through spin-spin coupling. The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms.

For a complex molecule like this compound, two-dimensional (2D) NMR techniques are indispensable for assigning these signals correctly.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is invaluable for definitively assigning which protons are bonded to which carbons. For instance, the protons of the acetyl methyl group would show a correlation to the methyl carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds. youtube.com HMBC is crucial for piecing together the molecular skeleton. It can, for example, confirm the connectivity between the carbonyl carbon of the ester group and the protons on the adjacent methylene (B1212753) group of the 2-(2-methoxyethoxy)ethyl side chain, thus verifying the ester linkage.

The table below outlines the predicted ¹H and ¹³C NMR chemical shifts for the primary (keto) tautomer of this compound, based on the analysis of its constituent functional groups.

| Atom Number | Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| 1 | CH₃-C=O | ~2.2 | ~30 |

| 2 | C=O | - | ~201 |

| 3 | -CH₂- | ~3.5 | ~50 |

| 4 | C=O (Ester) | - | ~167 |

| 5 | O-CH₂- | ~4.2 | ~64 |

| 6 | -CH₂-O- | ~3.7 | ~71 |

| 7 | O-CH₂- | ~3.6 | ~70 |

| 8 | -CH₂-O- | ~3.5 | ~72 |

| 9 | O-CH₃ | ~3.3 | ~59 |

Predicted chemical shifts are estimates based on standard values for similar functional groups.

Like other β-keto esters, this compound is expected to exist as an equilibrium mixture of its keto and enol tautomers. umsl.edu This keto-enol tautomerism is a dynamic process involving an intramolecular hydrogen transfer. thermofisher.com NMR spectroscopy is an ideal, non-destructive method for studying this equilibrium directly in solution. thermofisher.comresearchgate.net

The keto and enol forms have distinct chemical structures and therefore produce separate sets of signals in the NMR spectrum, provided the rate of interconversion is slow on the NMR timescale. thermofisher.com Key spectral features indicating the presence of the enol form would include:

A signal for a vinyl proton (-C=CH-) around 5.0 ppm.

A broad signal for the enolic hydroxyl proton (-OH) significantly downfield, potentially around 12 ppm, due to strong intramolecular hydrogen bonding. thermofisher.com

Shifts in the positions of the acetyl methyl (CH₃) and the alpha-methylene (CH₂) protons compared to their positions in the keto form. thermofisher.com

The relative concentrations of the two tautomers can be accurately determined by integrating the signal areas of corresponding peaks in the ¹H NMR spectrum. thermofisher.com For example, by comparing the integration of the acetyl methyl signal of the keto form with that of the enol form, the equilibrium constant (Keq = [enol]/[keto]) can be calculated. thermofisher.com This allows for quantitative analysis of how factors like solvent and temperature influence the tautomeric equilibrium.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a critical technique used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), which can be used to determine its elemental formula. For this compound (molecular formula C₉H₁₆O₅), HRMS can confirm the molecular weight with high precision, distinguishing it from other compounds that may have the same nominal mass but a different elemental composition.

| Property | Value |

| Molecular Formula | C₉H₁₆O₅ |

| Monoisotopic Mass | 204.0998 g/mol |

Tandem Mass Spectrometry (MS/MS) is a powerful technique for confirming the structure of a molecule. In this method, the molecular ion (or a specific fragment ion) is selected, subjected to collision-induced dissociation, and its resulting fragments are analyzed. This provides detailed information about the connectivity of the molecule.

The fragmentation of this compound would be expected to produce characteristic ions that confirm the presence of both the 3-oxobutanoate core and the ether side chain. Expected fragmentation pathways include:

Loss of the side chain: Cleavage of the ester bond could lead to the loss of the 2-(2-methoxyethoxy)ethoxy group.

Formation of an acylium ion: A common fragmentation for methyl ketones is the formation of the acetyl cation (CH₃CO⁺) at m/z 43. wordpress.com

Cleavage along the ether chain: Fragmentation at the C-O bonds within the polyether side chain would produce a series of characteristic ions.

The table below lists some of the plausible fragments and their expected mass-to-charge ratios.

| Predicted Fragment Ion (m/z) | Identity/Origin |

| 204 | [M]⁺, Molecular Ion |

| 189 | [M - CH₃]⁺ |

| 161 | [M - CH₃CO]⁺ |

| 119 | [M - OCH₂CH₂OCH₂CH₂OCH₃]⁺ |

| 43 | [CH₃CO]⁺ |

These fragmentation patterns are predictive and would require experimental confirmation via tandem MS analysis.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, IR spectroscopy is particularly useful for identifying the carbonyl and ether groups. The spectrum would be expected to show strong absorption bands corresponding to:

Ketone C=O stretch: A strong, sharp peak characteristic of an aliphatic ketone.

Ester C=O stretch: Another strong, sharp peak, typically at a slightly higher wavenumber than the ketone carbonyl.

C-O-C stretch: Strong bands associated with the ether linkages in the side chain.

The presence of the keto-enol tautomerism would also be observable. The enol form would give rise to a broad O-H stretching band (due to the hydroxyl group) and a C=C stretching band, while the C=O stretching frequencies would be shifted to lower wavenumbers due to conjugation.

The following table summarizes the key functional groups and their expected characteristic absorption bands in an IR spectrum.

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

| C=O (Ketone) | Stretch | ~1725 |

| C=O (Ester) | Stretch | ~1745 |

| C-O (Ether & Ester) | Stretch | 1300-1000 |

| C-H (sp³) | Stretch | 3000-2850 |

Data based on typical vibrational frequencies for organic functional groups. The presence of tautomers may lead to additional or shifted bands.

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are indispensable in the analysis of this compound, enabling its separation from reaction mixtures and accurate quantification. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) is often dictated by the compound's volatility and thermal stability, as well as the specific requirements of the analysis.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) offers a versatile alternative for the analysis of this compound, particularly when dealing with less volatile impurities or when derivatization is undesirable. However, the analysis of β-keto esters by reversed-phase HPLC can be challenging due to their existence as a mixture of keto and enol tautomers in solution. This tautomerism can lead to poor peak shapes and complex chromatograms. chromforum.org To overcome this, several strategies can be employed. The use of mixed-mode columns has been shown to improve peak shape for β-diketones. chromforum.org Additionally, adjusting the mobile phase pH to an acidic range or increasing the column temperature can accelerate the interconversion between tautomers, resulting in a single, sharper peak. chromforum.org While a specific HPLC method for this compound is not documented, a typical starting point would involve a C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol.

| Technique | Typical Column/Stationary Phase | Key Considerations |

| Gas Chromatography (GC) | Cyano-based thin film (e.g., Rxi®-1301Sil MS) or Polyethylene Glycol (PEG) based columns. | Temperature programming is crucial for efficient separation. GC-MS coupling provides definitive identification. |

| High-Performance Liquid Chromatography (HPLC) | Reversed-phase (e.g., C18) or Mixed-mode columns. | Keto-enol tautomerism can affect peak shape. Mobile phase pH and temperature can be optimized. |

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is exceptionally well-suited for monitoring the progress of chemical reactions, such as the synthesis of this compound. This technique is often employed to qualitatively track the consumption of starting materials and the formation of the desired product over time.